molecular formula C17H18F2N2O3 B5615870 1-[(2,4-difluorophenoxy)acetyl]-2-(5-methyl-3-isoxazolyl)piperidine

1-[(2,4-difluorophenoxy)acetyl]-2-(5-methyl-3-isoxazolyl)piperidine

Cat. No. B5615870
M. Wt: 336.33 g/mol
InChI Key: INIVYUWFNMIFPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules often involves multi-step reactions, starting from simpler chemical structures to achieve the desired compound. For example, the synthesis of compounds involving piperidine structures and isoxazolyl groups can involve steps like acylation, cyclization, and substitution reactions. Techniques like spectroscopic analysis are commonly used for characterization (S. Naveen et al., 2015; Gita Matulevičiūtė et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds similar to "1-[(2,4-difluorophenoxy)acetyl]-2-(5-methyl-3-isoxazolyl)piperidine" can be determined using techniques like X-ray diffraction, which reveals details about the crystal system, space group, and unit cell parameters. These structures often exhibit complex intramolecular interactions, including hydrogen bonding (S. Naveen et al., 2015).

Chemical Reactions and Properties

Compounds with piperidine and isoxazole groups can participate in various chemical reactions, contributing to their potential as intermediates in organic synthesis. The nature of the substituents can significantly affect the reactivity and properties of these molecules. For instance, the presence of difluorophenoxy and methyl-isoxazolyl groups could influence electronic distribution, impacting reactivity and stability (G. Pinna et al., 2013).

Physical Properties Analysis

Physical properties such as melting points, boiling points, and solubility are crucial for understanding the behavior of chemical compounds under different conditions. These properties can be influenced by the molecular structure and the nature of functional groups present in the compound. Techniques like thermogravimetric analysis (TGA) provide insights into the thermal stability of compounds (C. S. Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity towards other chemical entities, stability under various conditions, and the potential for participating in specific chemical reactions, are fundamental aspects of chemical research. Studies often focus on how structural elements like isoxazoles and piperidines affect these properties, guiding their applications in synthetic chemistry (H. Khalid et al., 2016).

Mechanism of Action

Without specific studies or data on this compound, it’s difficult to predict its mechanism of action. It could potentially interact with biological systems in various ways due to its complex structure .

properties

IUPAC Name

2-(2,4-difluorophenoxy)-1-[2-(5-methyl-1,2-oxazol-3-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O3/c1-11-8-14(20-24-11)15-4-2-3-7-21(15)17(22)10-23-16-6-5-12(18)9-13(16)19/h5-6,8-9,15H,2-4,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIVYUWFNMIFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2CCCCN2C(=O)COC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,4-Difluorophenoxy)acetyl]-2-(5-methyl-3-isoxazolyl)piperidine

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